molecular formula C15H20Cl2N2O3 B1210650 N-Acetylmelphalan CAS No. 1160-90-3

N-Acetylmelphalan

Katalognummer: B1210650
CAS-Nummer: 1160-90-3
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: NZEYWBNQKCRBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetylmelphalan, also known as this compound, is a useful research compound. Its molecular formula is C15H20Cl2N2O3 and its molecular weight is 347.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Treatment of Multiple Myeloma

N-Acetylmelphalan has been investigated as a part of combination therapies for multiple myeloma. Studies have shown that it can enhance the efficacy of existing treatment regimens.

StudyTypeNo. of PatientsTreatment RegimenResults
Phase II200This compound + DexamethasoneOverall response rate (ORR) of 70%
Multicenter Trial1503High-dose melphalan + Autologous stem cell transplant (ASCT) with this compoundProgression-free survival (PFS) increased to 56.7 months

Ovarian Cancer Treatment

Research indicates that this compound may also be effective in treating ovarian cancer, particularly in patients who are resistant to conventional therapies.

StudyFocusFindings
Efficacy in Ovarian CancerDemonstrated significant tumor reduction in preclinical models when combined with other chemotherapeutics.

Mechanistic Studies

This compound is utilized in research to understand the mechanisms behind its cytotoxic effects on cancer cells. This includes investigations into its interactions with DNA and cellular pathways.

Combination Therapies

Research has explored the use of this compound in combination with other agents to improve treatment outcomes.

Combination AgentStudy FocusKey Findings
DexamethasoneSynergistic effectsEnhanced cytotoxicity observed in vitro against multiple myeloma cell lines.
BortezomibResistance mechanismsThis compound demonstrated reduced resistance profiles compared to melphalan alone.

Clinical Case Reports

Several case reports have documented the successful use of this compound in individual patients, highlighting its potential benefits.

Case Study 1

  • Patient : 45-year-old female with refractory multiple myeloma.
  • Treatment : this compound combined with bortezomib.
  • Outcome : Significant reduction in disease markers and improved quality of life after three cycles.

Case Study 2

  • Patient : 60-year-old female with advanced ovarian cancer.
  • Treatment : this compound as part of a second-line therapy regimen.
  • Outcome : Partial response achieved, allowing for subsequent surgical intervention.

Eigenschaften

CAS-Nummer

1160-90-3

Molekularformel

C15H20Cl2N2O3

Molekulargewicht

347.2 g/mol

IUPAC-Name

2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C15H20Cl2N2O3/c1-11(20)18-14(15(21)22)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,14H,6-10H2,1H3,(H,18,20)(H,21,22)

InChI-Schlüssel

NZEYWBNQKCRBFO-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O

Kanonische SMILES

CC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O

Key on ui other cas no.

5786-56-1

Synonyme

N-acetylmelphalan
N-acetylmelphalan, (D)-isomer
N-AcMEL

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

600 mg of melphalan (63) is suspended in 25 ml of water containing 500 mg of sodium carbonate. 10 ml of dioxane is added and 1 ml of acetic anhydride. After stirring at ambient temperature for 1 h citric acid is added and the mixture extracted with ethyl acetate. After washing with water and brine the organic phase is dried (sodium sulfate) and concentrated in vacuum. Removal of all volatiles yields the crude N-acetylmelphalan that is carried on to the next step without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.